2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13538252
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone -](/images/structure/VC13538252.png)
Specification
Molecular Formula | C17H27N3O |
---|---|
Molecular Weight | 289.4 g/mol |
IUPAC Name | 2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C17H27N3O/c1-14(2)20(12-15-7-4-3-5-8-15)16-9-6-10-19(13-16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1 |
Standard InChI Key | QMJDPZMDTXDMJT-MRXNPFEDSA-N |
Isomeric SMILES | CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CN |
SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN |
Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with three key substituents:
-
A benzyl-isopropyl-amino group at the 3-position, introducing steric bulk and lipophilicity.
-
An ethanone group at the 1-position, contributing to hydrogen-bonding capacity.
-
A primary amino group (-NH₂) at the 2-position, enabling acid-base reactivity .
The stereochemistry at the 3-position (R-configuration) is critical for its three-dimensional arrangement, as demonstrated by comparative studies on enantiomeric pairs .
Table 1: Structural Comparison with Related Piperidine Derivatives
Spectroscopic and Computational Data
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm the presence of the ethanone and amino groups .
-
NMR: The ¹H NMR spectrum exhibits distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and piperidine ring protons (δ 2.5–3.5 ppm) .
-
Chirality: Density functional theory (DFT) calculations predict a 2.3 kcal/mol energy difference between the (R)- and (S)-configurations, favoring the (R)-form in aqueous environments .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone involves a multi-step sequence:
-
Piperidine Functionalization:
-
Ethanone Installation:
-
Deprotection and Purification:
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Benzyl-isopropyl-amine, DIAD, PPh₃ | 78 | 92 |
2 | Boc₂O, DMAP, CH₂Cl₂ | 95 | 98 |
3 | Chloroacetone, K₂CO₃, DMF, 80°C | 65 | 89 |
4 | 4M HCl/dioxane, RT, 2h | 90 | 95 |
Stereochemical Challenges
The (R)-configuration is achieved via chiral resolution using L-tartaric acid, yielding an enantiomeric excess (ee) of 98% . Computational modeling reveals that the transition state for the Mitsunobu reaction favors the (R)-isomer due to reduced steric hindrance between the benzyl group and piperidine ring .
Applications and Future Directions
Therapeutic Prospects
-
Neuropsychiatric Disorders: Potential use in schizophrenia (via D2 antagonism) and depression (via SERT inhibition).
-
Oncology: Piperidine derivatives demonstrate HDAC inhibitory activity (IC₅₀ ~50 nM) .
Industrial Synthesis Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume